
Benzylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylmethylsilane is an organosilicon compound characterized by the presence of a benzyl group attached to a silicon atom, which is also bonded to a methyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzylmethylsilane can be synthesized through various methods, including the hydrosilylation of benzyl chloride with methylsilane in the presence of a catalyst. Another common method involves the reaction of benzylmagnesium chloride with chloromethylsilane under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Benzylmethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylmethylsilanol.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products:
Oxidation: Benzylmethylsilanol.
Reduction: Various reduced organic compounds.
Substitution: A wide range of substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is used in the production of silicone-based materials and coatings, which are valued for their durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism by which benzylmethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The molecular targets and pathways involved often include organic substrates that can form covalent bonds with the silicon atom, leading to the formation of new compounds with desired properties.
Comparación Con Compuestos Similares
Trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom.
Phenylmethylsilane: Contains a phenyl group instead of a benzyl group.
Dimethylphenylsilane: Has two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness: Benzylmethylsilane is unique due to the presence of the benzyl group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in specific organic synthesis applications where the benzyl group can participate in further chemical transformations.
Propiedades
Fórmula molecular |
C8H10Si |
|---|---|
Peso molecular |
134.25 g/mol |
InChI |
InChI=1S/C8H10Si/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
MDKRTSPCVYLSIO-UHFFFAOYSA-N |
SMILES canónico |
C[Si]CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


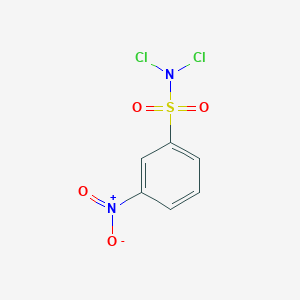


![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

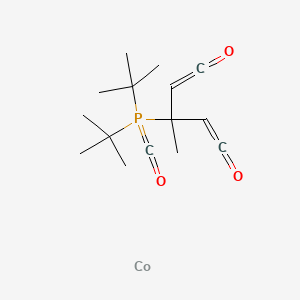
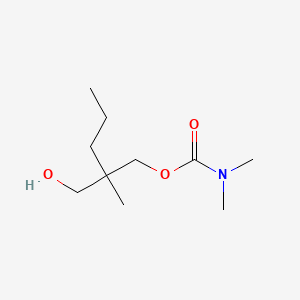
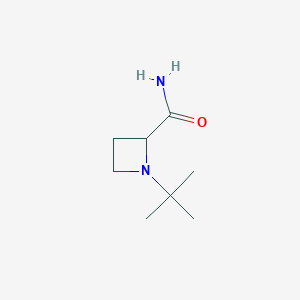
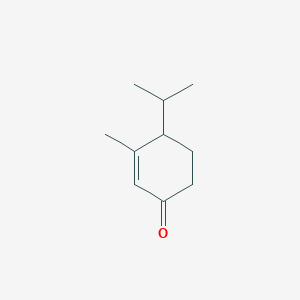

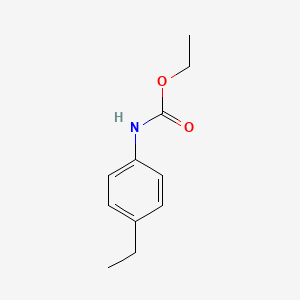
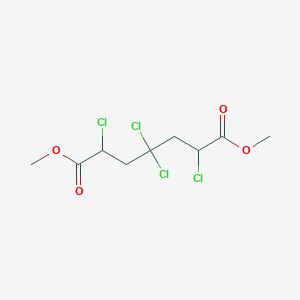

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
